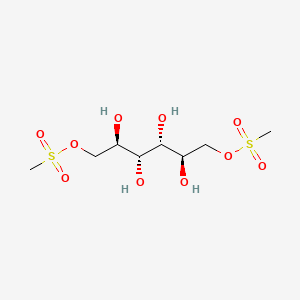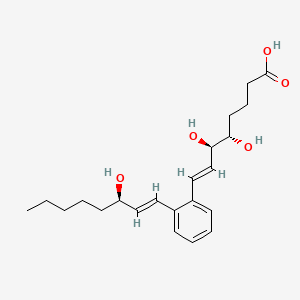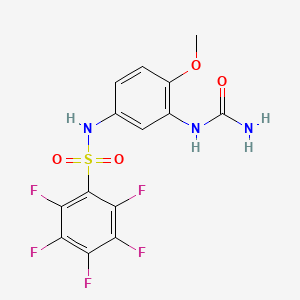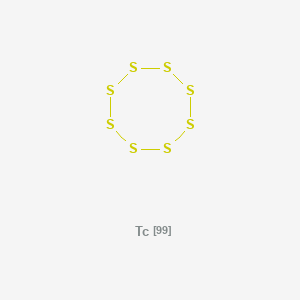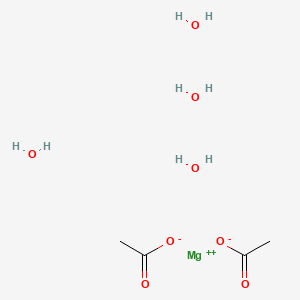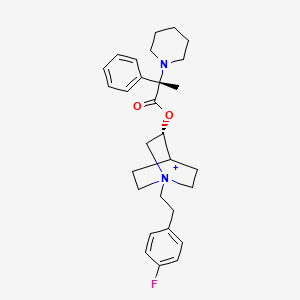
1-Azoniabicyclo(2.2.2)octane, 1-(2-(4-fluorophenyl)ethyl)-3-((2S)-1-oxo-2-phenyl-2-(1-piperidinyl)propoxy)-, (3R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AZD-9164 is a small molecule drug initially developed by AstraZeneca Pharmaceuticals Co., Ltd. It functions as a muscarinic acetylcholine receptor antagonist, specifically targeting the muscarinic acetylcholine receptors. This compound was primarily investigated for its potential therapeutic effects in treating respiratory diseases, particularly chronic obstructive pulmonary disease (COPD) .
Análisis De Reacciones Químicas
AZD-9164, as a muscarinic acetylcholine receptor antagonist, undergoes various chemical reactions. The types of reactions it undergoes include:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically facilitated by reducing agents.
Substitution: This reaction involves the replacement of one functional group in the molecule with another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, AZD-9164 is used as a reference compound for studying muscarinic acetylcholine receptor antagonists.
Biology: In biological research, it is used to investigate the role of muscarinic acetylcholine receptors in various physiological processes.
Industry: In the pharmaceutical industry, AZD-9164 serves as a lead compound for developing new drugs targeting muscarinic acetylcholine receptors.
Mecanismo De Acción
AZD-9164 exerts its effects by antagonizing muscarinic acetylcholine receptors. These receptors are involved in various physiological processes, including smooth muscle contraction, glandular secretion, and modulation of neurotransmitter release. By blocking these receptors, AZD-9164 inhibits the parasympathetic nervous system’s effects, leading to bronchodilation and reduced mucus secretion in the respiratory tract .
Comparación Con Compuestos Similares
AZD-9164 is compared with other muscarinic acetylcholine receptor antagonists, such as:
Tiotropium: A long-acting muscarinic antagonist used in the treatment of COPD.
Aclidinium bromide: Another long-acting muscarinic antagonist used for COPD management.
Glycopyrronium bromide: Used for its bronchodilator effects in COPD treatment.
Umeclidinium bromide: A long-acting muscarinic antagonist used in combination with other drugs for COPD treatment.
AZD-9164 is unique in its specific molecular structure and pharmacokinetic properties, which differentiate it from these similar compounds .
Propiedades
Número CAS |
1034978-04-5 |
|---|---|
Fórmula molecular |
C29H38FN2O2+ |
Peso molecular |
465.6 g/mol |
Nombre IUPAC |
[(3R)-1-[2-(4-fluorophenyl)ethyl]-1-azoniabicyclo[2.2.2]octan-3-yl] (2S)-2-phenyl-2-piperidin-1-ylpropanoate |
InChI |
InChI=1S/C29H38FN2O2/c1-29(25-8-4-2-5-9-25,31-17-6-3-7-18-31)28(33)34-27-22-32(20-15-24(27)16-21-32)19-14-23-10-12-26(30)13-11-23/h2,4-5,8-13,24,27H,3,6-7,14-22H2,1H3/q+1/t24?,27-,29-,32?/m0/s1 |
Clave InChI |
FNYFFCOCVNTJCD-NNMXADRKSA-N |
SMILES isomérico |
C[C@](C1=CC=CC=C1)(C(=O)O[C@H]2C[N+]3(CCC2CC3)CCC4=CC=C(C=C4)F)N5CCCCC5 |
SMILES canónico |
CC(C1=CC=CC=C1)(C(=O)OC2C[N+]3(CCC2CC3)CCC4=CC=C(C=C4)F)N5CCCCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



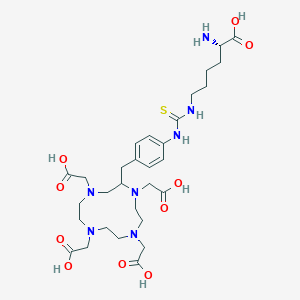
![[(6Z,8E,10E,14S,15S,16E)-15,22,24-trihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl] (2S)-2-(cyclohexanecarbonylamino)propanoate](/img/structure/B10776188.png)
![[(5R,6E,8E,10E,14R,15R,16Z)-15,22,24-trihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl] (2R)-2-(cyclohexanecarbonylamino)propanoate](/img/structure/B10776194.png)
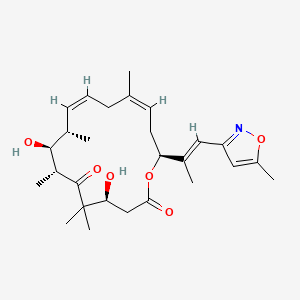

![[(6E,8E,10E,16E)-15,22,24-trihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl] (2R)-2-(cyclohexanecarbonylamino)propanoate](/img/structure/B10776204.png)
![(3R,6S,9S,12S,15S)-6-(2-amino-2-oxoethyl)-N-[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-9-(3-amino-3-oxopropyl)-12-butan-2-yl-N-[(4-fluorophenyl)methyl]-15-[(4-hydroxyphenyl)methyl]-5,8,11,14,17-pentaoxo-1-thia-4,7,10,13,16-pentazacycloicosane-3-carboxamide](/img/structure/B10776209.png)

